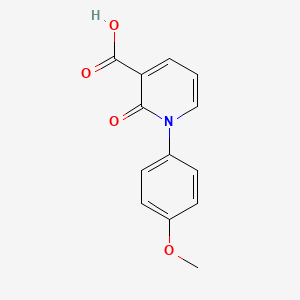
1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methacetin , is a chemical compound with the following molecular formula:
C9H11NO2
. It has a molecular weight of approximately 165.19 g/mol . Methacetin belongs to the dihydropyridine class of compounds.准备方法
Synthetic Routes: Methacetin can be synthesized through various routes. One common method involves the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a powerful carbon–carbon bond-forming reaction that utilizes organoboron reagents. In the case of methacetin, boron reagents are crucial for constructing the dihydropyridine ring system . The specific synthetic steps and conditions would depend on the chosen route.
Industrial Production: While there isn’t a specific industrial production method dedicated solely to methacetin, its synthesis can be adapted from laboratory-scale procedures. Large-scale production would likely involve optimizing reaction conditions, scalability, and cost-effectiveness.
化学反应分析
Methacetin can undergo several types of reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the dihydropyridine ring.
Substitution: Substituents on the phenyl ring can be replaced. Common reagents include palladium catalysts, boron reagents (such as phenylboronic acid), and other functional group-specific reagents. The major products formed depend on the specific reaction conditions.
科学研究应用
Methacetin finds applications in various fields:
Medicine: It has been investigated for potential therapeutic effects due to its unique structure.
Biology: Researchers study its interactions with biological systems.
Chemistry: Its reactivity and versatility make it valuable for synthetic chemistry.
Industry: Methacetin derivatives may have industrial applications.
作用机制
The exact mechanism by which methacetin exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms.
相似化合物的比较
Methacetin’s uniqueness lies in its dihydropyridine core structure. Similar compounds include other dihydropyridines, such as 1-Adamantanecarboxylic acid, 4-methoxyphenyl ester . methacetin’s distinct properties set it apart.
属性
分子式 |
C13H11NO4 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-18-10-6-4-9(5-7-10)14-8-2-3-11(12(14)15)13(16)17/h2-8H,1H3,(H,16,17) |
InChI 键 |
HHGGZTNBLNVXSS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


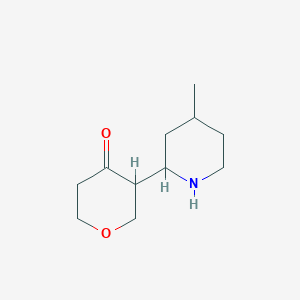
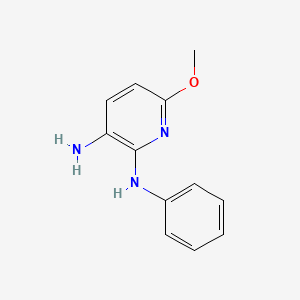
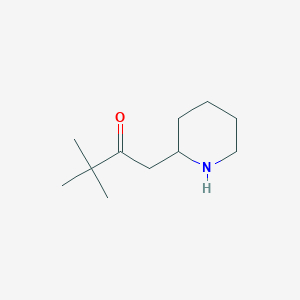
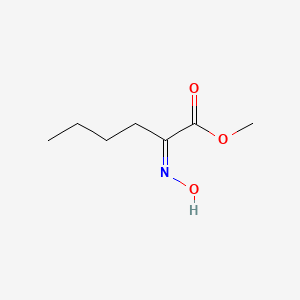
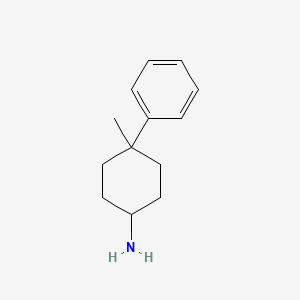
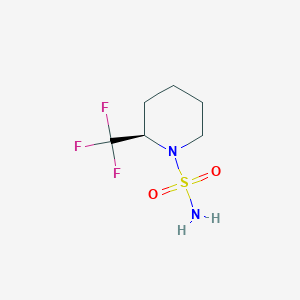
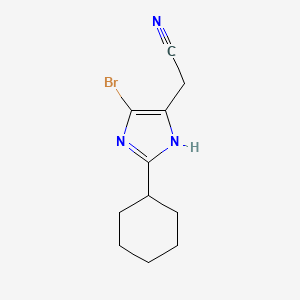
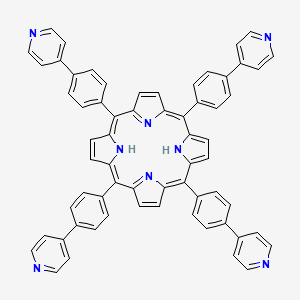


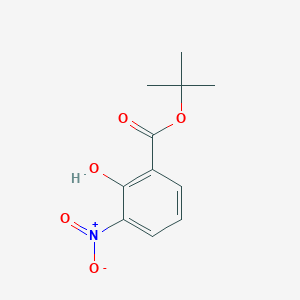
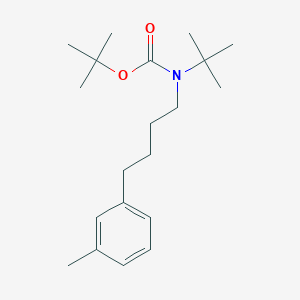
![6-Chloro-8-methylimidazo[1,2-A]pyrazine](/img/structure/B13089866.png)

